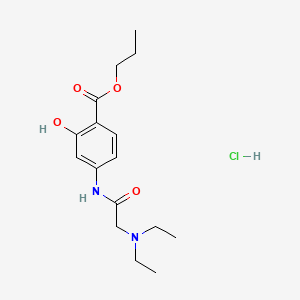
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride is a synthetic compound that belongs to the class of salicylates. It is a derivative of salicylic acid, which is widely known for its use in various medicinal and cosmetic applications. This compound is characterized by the presence of a diethylamino group, an acetamido group, and a propyl ester moiety, making it a unique and versatile chemical entity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride typically involves multiple steps:
-
Formation of 4-(2-(diethylamino)acetamido)benzoic acid: : This intermediate can be synthesized by reacting 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4-10°C) to prevent side reactions .
-
Esterification: : The intermediate 4-(2-(diethylamino)acetamido)benzoic acid is then esterified with propanol in the presence of a catalyst such as sulfuric acid to form the propyl ester.
-
Hydrochloride Formation: : Finally, the propyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the acetamido group, converting it to an amine.
-
Substitution: : The ester group can participate in nucleophilic substitution reactions, where the propyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl esters.
科学研究应用
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in topical formulations for skin conditions such as acne and psoriasis.
Industry: The compound is used in the formulation of various cosmetic products due to its keratolytic and exfoliating properties.
作用机制
The mechanism of action of salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride involves several molecular targets and pathways:
Keratolytic Action: The compound promotes the shedding of the outer layer of the skin by breaking down keratin, a protein that forms part of the skin structure.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
相似化合物的比较
Similar Compounds
Salicylic Acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Methyl Salicylate: Known for its use in topical pain relief products.
Aspirin (Acetylsalicylic Acid): A well-known analgesic and anti-inflammatory drug.
Uniqueness
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino and acetamido groups enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
属性
CAS 编号 |
14025-40-2 |
|---|---|
分子式 |
C16H25ClN2O4 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
propyl 4-[[2-(diethylamino)acetyl]amino]-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-4-9-22-16(21)13-8-7-12(10-14(13)19)17-15(20)11-18(5-2)6-3;/h7-8,10,19H,4-6,9,11H2,1-3H3,(H,17,20);1H |
InChI 键 |
OBJDESHXGQQPKW-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=C(C=C(C=C1)NC(=O)CN(CC)CC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





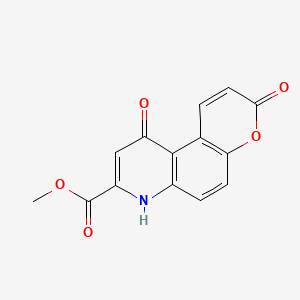

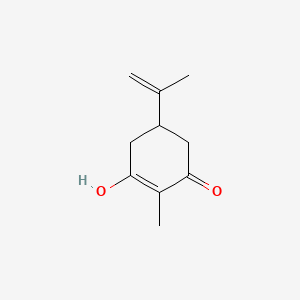
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

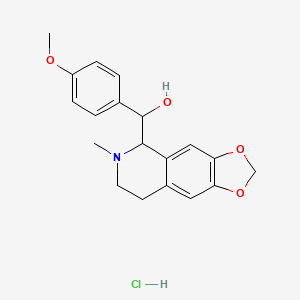
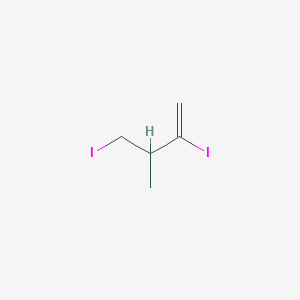
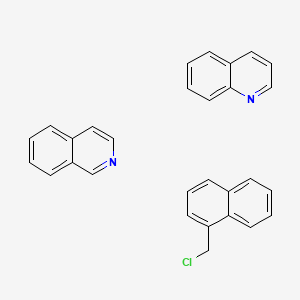
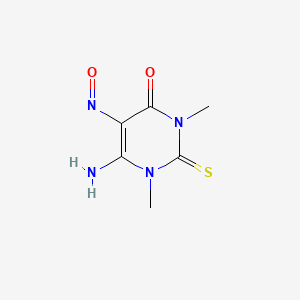
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)

